molecular formula C24H16BrN3O3 B2384089 4-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(3-methoxyphenyl)isoquinolin-1(2H)-one CAS No. 1358911-69-9

4-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(3-methoxyphenyl)isoquinolin-1(2H)-one

Cat. No.: B2384089
CAS No.: 1358911-69-9
M. Wt: 474.314
InChI Key: IALMZXKXAUESJY-UHFFFAOYSA-N
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Description

4-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(3-methoxyphenyl)isoquinolin-1(2H)-one is a complex organic compound that belongs to the class of isoquinolinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(3-methoxyphenyl)isoquinolin-1(2H)-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Bromination: Introduction of the bromine atom to the phenyl ring using brominating agents like N-bromosuccinimide (NBS).

    Coupling reactions: Formation of the isoquinolinone core through coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions could target the oxadiazole ring or the isoquinolinone core.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the bromophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or halogenating agents for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its biological activity.

    Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(3-methoxyphenyl)isoquinolin-1(2H)-one
  • 4-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-(3-methoxyphenyl)isoquinolin-1(2H)-one

Uniqueness

The uniqueness of 4-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(3-methoxyphenyl)isoquinolin-1(2H)-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom, for example, can affect its electronic properties and interactions with biological targets.

Properties

IUPAC Name

4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16BrN3O3/c1-30-16-8-6-7-15(13-16)28-14-20(17-9-2-3-10-18(17)24(28)29)23-26-22(27-31-23)19-11-4-5-12-21(19)25/h2-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IALMZXKXAUESJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=CC=C5Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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